molecular formula C21H34O3 B12463533 (1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B12463533
M. Wt: 334.5 g/mol
InChI Key: ZJWVIZJOTTXJSA-BNKUXHOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Modifications: Introduction of the methoxymethyl and carboxylic acid groups through specific reagents and conditions.

    Purification: Techniques such as chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Automation: Implementing automated systems for reaction monitoring and control.

    Purification and Quality Control: Ensuring high purity and consistency through advanced purification techniques and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Alteration of biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid include other tetracyclic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific tetracyclic structure and the presence of methoxymethyl and carboxylic acid groups. These features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C21H34O3/c1-19-8-4-9-20(2,18(22)23)16(19)7-10-21-11-14(5-6-17(19)21)15(12-21)13-24-3/h14-17H,4-13H2,1-3H3,(H,22,23)/t14-,15?,16+,17+,19-,20-,21+/m1/s1

InChI Key

ZJWVIZJOTTXJSA-BNKUXHOHSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(C4)COC)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.